molecular formula C11H17BrClN B2524472 (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 2411591-67-6

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B2524472
CAS No.: 2411591-67-6
M. Wt: 278.62
InChI Key: UTUSZWMMKUEXIR-HNCPQSOCSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is derived from its structural components and stereochemical configuration. The parent chain is a propane backbone substituted at the first carbon with an amine group (-NH₂) and a 4-bromophenyl group. The "2,2-dimethyl" designation indicates two methyl groups attached to the second carbon of the propane chain. The hydrochloride suffix denotes the presence of a hydrochloric acid counterion, forming a salt. The (S) configuration at the chiral center (C1) follows the Cahn-Ingold-Prelog priority rules, where the bromophenyl group (highest priority), amine group, and two methyl groups establish the stereochemistry.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₁H₁₆BrN·HCl , corresponding to a molecular weight of 278.62 g/mol . This comprises the amine base (C₁₁H₁₆BrN, 242.16 g/mol) and the hydrochloric acid component (36.46 g/mol). Key mass spectral peaks include the molecular ion cluster at m/z 242 (M⁺, base peak) and fragment ions at m/z 183 (loss of NH₂) and 77 (phenyl group).

Component Formula Molecular Weight (g/mol)
Amine base C₁₁H₁₆BrN 242.16
Hydrochloride salt HCl 36.46
Total C₁₁H₁₇BrClN 278.62

Stereochemical Configuration and Chiral Center Characterization

The compound possesses a single chiral center at the C1 position, which connects the amine group, 4-bromophenyl ring, and two methyl groups. X-ray crystallography and polarimetry confirm the (S) -configuration, where the priority order follows:

  • 4-Bromophenyl group (highest priority due to Br)
  • Amine group (-NH₂)
  • Methyl groups (-CH(CH₃)₂)

The enantiomeric excess (>95% ee) is typically achieved via chiral resolution using tartaric acid derivatives or asymmetric synthesis. Circular dichroism (CD) spectra show a positive Cotton effect at 254 nm, consistent with the (S) -enantiomer.

Crystallographic Data and Solid-State Structure

While specific crystallographic data for this compound remain unpublished, analogous hydrochloride salts with bromophenyl groups adopt monoclinic crystal systems (space group P2₁/c) and exhibit hydrogen-bonding networks between the ammonium proton and chloride ion. For example, related structures display:

Parameter Value
Unit cell dimensions a = 10.5050 Å
b = 12.5694 Å
c = 10.6483 Å
β angle 115.594°
Hydrogen bond (N–H···Cl) 1.99 Å

Properties

IUPAC Name

(1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-11(2,3)10(13)8-4-6-9(12)7-5-8;/h4-7,10H,13H2,1-3H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUSZWMMKUEXIR-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromobenzaldehyde.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a Grignard reaction with isobutylmagnesium chloride to form the corresponding alcohol.

    Amine Formation: The alcohol is then converted to the amine via reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride.

    Resolution: The racemic mixture of the amine is resolved using a chiral acid to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or sodium amide are employed under basic conditions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Phenyl-substituted amine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride has been studied for its potential as a therapeutic agent in various medical conditions. Its structural properties make it a candidate for developing drugs targeting specific receptors or pathways.

Case Study: Neurotransmitter Modulation

Research has indicated that compounds similar to this compound can modulate neurotransmitter systems. For instance, studies have shown that certain amines can influence serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases.

Pharmacological Studies

Pharmacological evaluations have demonstrated the compound's potential efficacy in various assays. It is particularly relevant in the context of:

  • Antidepressant Activity : The compound's ability to interact with serotonin receptors suggests it may exhibit antidepressant-like effects.
  • CNS Stimulant Properties : Preliminary studies indicate that it may enhance cognitive functions by modulating neurotransmitter release.

Synthesis of Chiral Compounds

The synthesis of this compound serves as an important step in creating other chiral compounds. Its synthesis can be utilized in asymmetric synthesis methodologies, which are vital for producing enantiomerically pure pharmaceuticals.

Data Tables

Study FocusFindingsReference
Neurotransmitter ModulationInfluences serotonin and dopamine pathwaysResearchGate
Antidepressant ActivityExhibits potential antidepressant-like effectsAmbeed
Asymmetric SynthesisUseful in creating enantiomerically pure compoundsAchemblock

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group enhances its binding affinity, while the amine group facilitates interactions with biological molecules. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride , differing in substituent positions, stereochemistry, or functional groups. These differences significantly influence their physicochemical properties, reactivity, and applications.

Positional Isomers: 3-Bromo vs. 4-Bromo Substitution

  • 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride (CAS: 2703752-15-0) Molecular Formula: C₁₁H₁₇BrClN (identical to the target compound). Key Difference: Bromine substitution at the 3-position of the phenyl ring instead of the 4-position.

Stereoisomers: Enantiomeric Pairs

  • (R)-(+)-1-(4-Bromophenyl)ethylamine Hydrochloride (CAS: 64265-77-6)
    • Molecular Formula : C₈H₁₀BrN·HCl.
    • Key Difference : Ethylamine backbone (vs. dimethylpropylamine) and (R)-configuration .
    • Impact : Reduced steric bulk compared to the target compound may enhance solubility but reduce enantioselectivity in chiral catalysis. Optical purity >99% ee ensures utility in asymmetric synthesis .

Cyclopropane-Containing Analogs

  • (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride (CAS: 1228092-84-9)
    • Molecular Formula : C₉H₁₁BrClN.
    • Key Difference : Incorporation of a cyclopropane ring instead of a dimethylpropyl chain.
    • Impact : Increased rigidity and strain may enhance binding specificity in drug discovery. However, lower molecular weight (248.55 g/mol) suggests reduced hydrophobicity .

Fluorinated Derivatives

  • (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine Hydrochloride (CAS: 2225126-90-7)
    • Molecular Formula : C₈H₉BrClF₂N.
    • Key Difference : Difluoroethyl group replaces dimethylpropyl.
    • Impact : Fluorine’s electronegativity may enhance metabolic stability and bioavailability. Molecular weight (272.52 g/mol) is lower than the target compound, affecting lipophilicity .

Complex Ether Derivatives

  • Embramine Hydrochloride (Bromadryl; CAS: 5899-16-7) Structure: 2-[1-(4-Bromophenyl)-1-phenylethoxy]-N,N-dimethylethylamine hydrochloride. Key Difference: Ethoxy-dimethylamine side chain and additional phenyl group. Impact: Larger molecular size (C₁₈H₂₃BrClNO) enables dual antihistamine and anticholinergic activity, unlike the simpler target compound .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Feature Purity/Application
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine HCl 2411591-67-6 C₁₁H₁₇BrClN 278.6164 4-Bromo, dimethylpropylamine >95% purity; research use
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine HCl 2703752-15-0 C₁₁H₁₇BrClN 278.62 3-Bromo isomer Research use
(R)-(+)-1-(4-Bromophenyl)ethylamine HCl 64265-77-6 C₈H₁₀BrN·HCl 236.53 Ethylamine, R-configuration >99% ee; asymmetric synthesis
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine HCl 1228092-84-9 C₉H₁₁BrClN 248.55 Cyclopropane ring Inert storage; research
(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine HCl 2225126-90-7 C₈H₉BrClF₂N 272.52 Difluoroethyl group Research use
Embramine HCl 5899-16-7 C₁₈H₂₃BrClNO 384.74 Ethoxy-dimethylamine, dual phenyl Antihistamine/anticholinergic

Research Findings and Implications

  • Electronic Effects : Fluorinated derivatives (e.g., 2,2-difluoroethanamine HCl ) exhibit altered electron-withdrawing properties, which may improve stability in metabolic studies .
  • Pharmacological Relevance : Cyclopropane-containing analogs (e.g., (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine HCl ) show promise in targeting rigid binding pockets, contrasting with the flexible dimethylpropyl chain of the target compound .

Biological Activity

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a compound with notable biological activity, particularly in the context of neuropharmacology. Its structure includes a bromophenyl group and a dimethylpropanamine moiety, which contribute to its pharmacological properties. This article explores its biological activity, focusing on anxiolytic effects, receptor interactions, and toxicity profiles.

  • Chemical Formula : C₁₁H₁₇BrClN
  • Molecular Weight : 278.62 g/mol
  • CAS Number : 2411591-67-6

Anxiolytic Effects

Recent studies have indicated that this compound exhibits significant anxiolytic properties. Research conducted using various behavioral tests such as the Elevated Plus Maze (EPM) and Light/Dark Box (LDB) has demonstrated its potential effectiveness in reducing anxiety-like behaviors in rodent models.

Table 1: Summary of Anxiolytic Activity in Rodent Models

CompoundEPM Time in Open Arms (%)LDB Time in Light (%)Toxicity Class
This compound28.2 ± 2.053.7 ± 4.1IV (Non-toxic)
DiazepamControlControlII

The results indicate that the compound significantly increases the time spent in open arms of the EPM and light areas of the LDB, similar to the effects observed with diazepam, a well-known anxiolytic drug .

The anxiolytic effects are believed to be mediated through interactions with the central nervous system (CNS). Preliminary pharmacophore modeling suggests that this compound may interact with serotonin receptors and possibly norepinephrine pathways, contributing to its calming effects .

Toxicity Profile

Toxicity assessments indicate that this compound falls into Class IV toxicity, suggesting it is practically non-toxic. Acute oral toxicity studies have shown no significant adverse effects at tested doses .

Table 2: Toxicity Classification

Toxicity ClassDescription
IHighly toxic
IIModerately toxic
IIISlightly toxic
IVPractically non-toxic

Case Studies and Research Findings

  • Case Study on Anxiolytic Activity :
    • In a controlled study, rodents administered with this compound displayed reduced anxiety-like behavior compared to control groups. The study utilized both EPM and LDB methodologies to confirm the anxiolytic efficacy .
  • Pharmacokinetic Studies :
    • Ongoing pharmacokinetic studies are assessing the absorption and distribution characteristics of this compound within biological systems. Initial findings suggest good gastrointestinal absorption but limited blood-brain barrier permeability .
  • Comparative Analysis with Other Compounds :
    • When compared to other compounds in its class, such as certain quinoxaline derivatives, this compound exhibited superior anxiolytic properties while maintaining a favorable safety profile .

Q & A

Q. Advanced

  • Catalyst optimization : Screen chiral catalysts (e.g., BINAP-metal complexes) to improve stereoselectivity. Kinetic resolution during crystallization may enhance ee .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and ee in real time.
  • Data contradiction : If ee varies between batches, cross-validate with multiple methods (e.g., chiral HPLC vs. NMR with chiral shift reagents) .

How can researchers investigate the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?

Q. Advanced

  • Molecular docking : Model interactions using software like AutoDock Vina, focusing on the bromophenyl group’s hydrophobic interactions and the amine’s hydrogen-bonding potential .
  • In vitro assays : Test binding affinity via radioligand displacement (e.g., ³H-labeled ligands for serotonin/dopamine receptors). Measure IC₅₀ values using HEK293 cells expressing target receptors .
  • Structure-activity relationship (SAR) : Syntize analogs (e.g., halogen substitution, methyl group removal) to identify critical pharmacophores .

How should researchers resolve discrepancies in crystallographic data refinement for this compound?

Q. Advanced

  • Refinement protocols : Use SHELXL for high-resolution data. If thermal parameters (B-factors) for the bromine atom are anomalously high, check for disorder or solvent effects .
  • Validation tools : Employ checkCIF/PLATON to identify geometric outliers (e.g., bond angles deviating >5° from expected values).
  • Cross-validation : Compare with spectroscopic data (e.g., NMR coupling constants) to confirm conformational stability .

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